![molecular formula C24H25N3O2S B2512262 N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898424-40-3](/img/structure/B2512262.png)
N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
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Description
N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as EI-OXA, and it belongs to the class of oxalamides.
Scientific Research Applications
Synthesis and Characterization
N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide and its derivatives are involved in the synthesis of various compounds. The synthesis processes are often designed to optimize yields and functional properties. For instance, a novel one-pot synthetic approach was developed to synthesize N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the operational simplicity and high yield of the method. This approach provides a new formula for both anthranilic acid derivatives and oxalamides, highlighting the importance of these compounds in chemical synthesis (Mamedov et al., 2016).
Molecular Interactions and Activities
The chemical structure of N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide facilitates interactions and activities at a molecular level. In one study, ethyl 2-[2-substituted-4-(thiophenyl)thiazolyl] acetates and related compounds were synthesized and screened for anti-inflammatory, analgesic, and antioxidant activities. The study revealed that certain compounds demonstrated promising activities, comparable to standard drugs like indomethacin and aspirin. Additionally, molecular docking studies were performed to predict the binding modes on cyclooxygenase enzymes, indicating a correlation between the anti-inflammatory activity and the binding modes of the compounds (Attimarad et al., 2017).
Application in Multinuclear Complexes
The compound's derivatives play a crucial role in the formation of multinuclear complexes. Treatment of certain oxalamide derivatives with ethyl oxalyl chloride resulted in the formation of binuclear and trinuclear complexes. These complexes were subjected to single-crystal X-ray diffraction studies and direct current susceptibility measurements to study their solid-state structures and magnetic behavior. The studies highlighted the exceptionally large antiferromagnetic exchange interactions and the variable magnetic exchange interactions of these complexes (Weheabby et al., 2018).
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2-ethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-2-17-8-3-5-10-19(17)26-24(29)23(28)25-16-21(22-12-7-15-30-22)27-14-13-18-9-4-6-11-20(18)27/h3-12,15,21H,2,13-14,16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPSFKLMESFDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide |
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